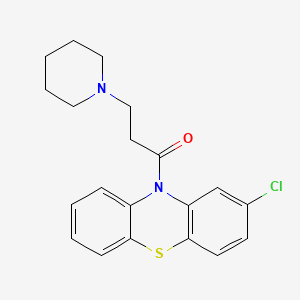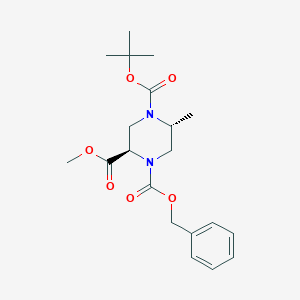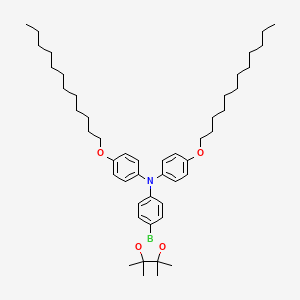
1-(2-chloro-10H-phenothiazin-10-yl)-3-(piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine is a compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their wide range of pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Méthodes De Préparation
The synthesis of 2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 2-chloropropionyl chloride and piperidine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: Phenothiazine is reacted with 2-chloropropionyl chloride in the presence of a base to form an intermediate.
Step 2: The intermediate is then reacted with piperidine to yield the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other phenothiazine derivatives, which are valuable in various chemical research studies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antipsychotic and antiemetic effects.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine involves its interaction with various molecular targets in the body. It is known to interact with dopamine receptors, which play a crucial role in its antipsychotic effects. The compound may also interact with other receptors, such as histamine and serotonin receptors, contributing to its antiemetic and antihistaminic properties. The exact pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine and prochlorperazine. These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and therapeutic applications. For example:
Chlorpromazine: Known for its antipsychotic and sedative effects, commonly used in the treatment of schizophrenia.
Prochlorperazine: Primarily used as an antiemetic to control severe nausea and vomiting.
Propriétés
Formule moléculaire |
C20H21ClN2OS |
|---|---|
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
1-(2-chlorophenothiazin-10-yl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C20H21ClN2OS/c21-15-8-9-19-17(14-15)23(16-6-2-3-7-18(16)25-19)20(24)10-13-22-11-4-1-5-12-22/h2-3,6-9,14H,1,4-5,10-13H2 |
Clé InChI |
AXDYXLIGCFPHGL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361071.png)

![6-(4-Iodophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361078.png)
![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)
![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)


![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)


![4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13361141.png)


